2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3OS/c19-13-7-5-12(6-8-13)15-9-10-18(23-22-15)25-11-17(24)21-16-4-2-1-3-14(16)20/h1-10H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBOZURVPLJWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves the reaction of 6-(4-chlorophenyl)pyridazin-3-yl sulfanyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups replacing chlorine or fluorine
Scientific Research Applications
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity. Additionally, it may interact with ion channels or other cellular proteins, modulating their function and contributing to its pharmacological profile.
Comparison with Similar Compounds
Key Observations :
- Pyridazine derivatives generally exhibit lower melting points than imidazothiazole analogs, likely due to reduced π-π stacking interactions.
- Halogenation (Cl, F) correlates with higher melting points and yields, suggesting improved synthetic reproducibility .
- Piperazine-containing derivatives (e.g., 5l ) demonstrate enhanced solubility, which may translate to better pharmacokinetic profiles .
Research Findings and Implications
- Antimicrobial Activity: Pyridazine derivatives like 15 () show notable fungicidal and antibacterial activity, attributed to the chloro-phenyl group’s electron-withdrawing effects and the acetamide’s hydrogen-bonding capacity .
- Synthetic Efficiency : Imidazothiazole derivatives (e.g., 5h , 81% yield) are synthesized more efficiently than pyridazine analogs, possibly due to favorable cyclization kinetics .
- Structural Insights : Crystallographic studies using SHELX software () reveal that sulfanyl-acetamide derivatives often adopt planar conformations, facilitating target engagement .
Biological Activity
The compound 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its unique structure, characterized by a pyridazine ring and various functional groups, suggests a range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes a pyridazine moiety linked to a chlorophenyl group and an acetamide functional group, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 394.89 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide |
| CAS Number | 893991-23-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain protein kinases and G protein-coupled receptors (GPCRs), which are critical in various signaling pathways.
- Inhibition of Protein Kinases : The presence of the sulfanyl group may facilitate binding to ATP-binding sites in kinases, leading to altered phosphorylation states of target proteins.
- Interaction with GPCRs : The compound may modulate GPCR activity, influencing cellular responses such as calcium ion influx and neurotransmitter release.
Anticancer Activity
Research indicates that similar compounds with pyridazine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting oxidative stress.
Anti-inflammatory Effects
Compounds containing chlorophenyl groups have been noted for their anti-inflammatory properties. The ability of this compound to inhibit pro-inflammatory cytokines presents potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Properties
Preliminary tests suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Cancer Letters demonstrated that pyridazine derivatives can significantly reduce tumor growth in xenograft models by inducing apoptosis through caspase activation .
- Inflammatory Response Modulation : Research in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of similar compounds, showing reduced levels of TNF-alpha and IL-6 in vitro .
- Antimicrobial Testing : A study conducted by the Journal of Antibiotics reported that pyridazine-based compounds displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
